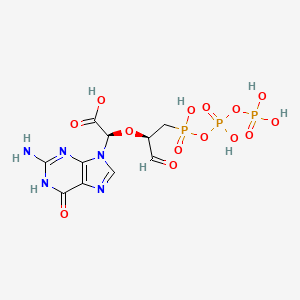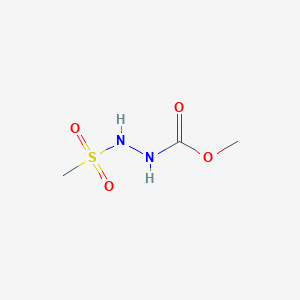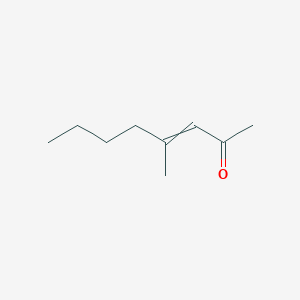
3-Hydroxyxanthine dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxyxanthine dihydrate is a chemical compound with the molecular formula C5H4N4O3·2H2O It is a derivative of xanthine, a purine base found in most body tissues and fluids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyxanthine dihydrate typically involves the hydroxylation of xanthine. One common method is the reaction of xanthine with hydrogen peroxide in the presence of a catalyst, such as iron or copper salts. The reaction is carried out under controlled conditions to ensure the selective hydroxylation at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization and drying to obtain the dihydrate form. The use of advanced techniques like continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-Hydroxyxanthine dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and alkylated derivatives of xanthine, which can have different biological and chemical properties.
科学研究应用
3-Hydroxyxanthine dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other xanthine derivatives.
Biology: It is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in cancer treatment.
Industry: It is used in the production of pharmaceuticals and as a research chemical.
作用机制
The mechanism of action of 3-Hydroxyxanthine dihydrate involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes, such as xanthine oxidase, which plays a role in purine metabolism. This inhibition can lead to a decrease in the production of uric acid, making it a potential treatment for conditions like gout.
相似化合物的比较
Similar Compounds
Xanthine: The parent compound of 3-Hydroxyxanthine dihydrate.
Theophylline: A xanthine derivative used as a bronchodilator.
Caffeine: Another xanthine derivative with stimulant properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit xanthine oxidase sets it apart from other xanthine derivatives, making it a compound of interest in medical research.
属性
CAS 编号 |
58024-00-3 |
|---|---|
分子式 |
C5H8N4O5 |
分子量 |
204.14 g/mol |
IUPAC 名称 |
3-hydroxy-7H-purine-2,6-dione;dihydrate |
InChI |
InChI=1S/C5H4N4O3.2H2O/c10-4-2-3(7-1-6-2)9(12)5(11)8-4;;/h1,12H,(H,6,7)(H,8,10,11);2*1H2 |
InChI 键 |
CNPGCLDOFHRKFD-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine, 4,4'-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B14612662.png)
![N-[2-Amino-5-(methanesulfonyl)phenyl]acetamide](/img/structure/B14612668.png)
![Acetic acid, [(4-nitrobenzoyl)thio]-](/img/structure/B14612674.png)


![Ethyl [(butylamino)(phenyl)methyl]phosphonate](/img/structure/B14612694.png)
![1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-](/img/structure/B14612707.png)

methanone](/img/structure/B14612718.png)



![4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide](/img/structure/B14612758.png)

